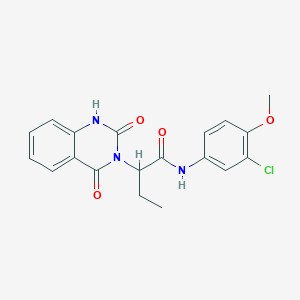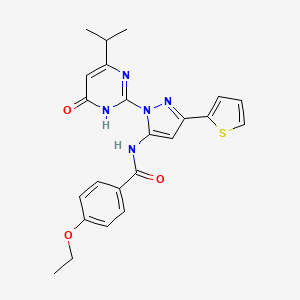
N-(3-chloro-4-methoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(2H)-Quinazolineacetamide, N-(3-chloro-4-methoxyphenyl)-alpha-ethyl-1,4-dihydro-2,4-dioxo- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core, a chloro-methoxyphenyl group, and a dihydro-dioxo moiety. Its chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Quinazolineacetamide, N-(3-chloro-4-methoxyphenyl)-alpha-ethyl-1,4-dihydro-2,4-dioxo- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with ethyl chloroacetate, followed by cyclization to form the quinazoline ring. The introduction of the chloro-methoxyphenyl group is achieved through a nucleophilic substitution reaction using 3-chloro-4-methoxyaniline. The final steps involve the incorporation of the dihydro-dioxo moiety under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3(2H)-Quinazolineacetamide, N-(3-chloro-4-methoxyphenyl)-alpha-ethyl-1,4-dihydro-2,4-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can produce fully reduced quinazoline compounds.
Wissenschaftliche Forschungsanwendungen
3(2H)-Quinazolineacetamide, N-(3-chloro-4-methoxyphenyl)-alpha-ethyl-1,4-dihydro-2,4-dioxo- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- N-(3-Chloro-4-methoxyphenyl)-4-hydroxybenzamide
Uniqueness
3(2H)-Quinazolineacetamide, N-(3-chloro-4-methoxyphenyl)-alpha-ethyl-1,4-dihydro-2,4-dioxo- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its quinazoline core is particularly significant for its potential biological activity.
This compound’s versatility and potential make it a valuable subject for ongoing research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
879566-78-6 |
|---|---|
Molekularformel |
C19H18ClN3O4 |
Molekulargewicht |
387.8 g/mol |
IUPAC-Name |
N-(3-chloro-4-methoxyphenyl)-2-(2,4-dioxo-1H-quinazolin-3-yl)butanamide |
InChI |
InChI=1S/C19H18ClN3O4/c1-3-15(17(24)21-11-8-9-16(27-2)13(20)10-11)23-18(25)12-6-4-5-7-14(12)22-19(23)26/h4-10,15H,3H2,1-2H3,(H,21,24)(H,22,26) |
InChI-Schlüssel |
AWRCHDCQFCISQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)OC)Cl)N2C(=O)C3=CC=CC=C3NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14103939.png)

![[2-Azido-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2,2-dimethylpropanoate](/img/structure/B14103948.png)
![2-[(2-Chlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14103954.png)

![2-[3-(Morpholin-4-yl)propyl]-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103988.png)
![[4-[4-(3-Chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B14104009.png)

![(2S,4aR,6S,7R,8R,8aR)-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B14104022.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B14104027.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B14104030.png)
![1-(3-Chlorophenyl)-2-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104036.png)
![8-{[bis(2-methylpropyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B14104040.png)
